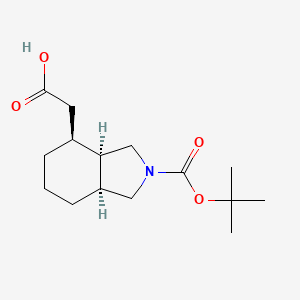
(6-Bromopyridin-3-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(6-Bromopyridin-3-yl)methanamine dihydrochloride” is a chemical compound used in various applications such as in the synthesis of biologically active molecules and pharmaceuticals . It is a white to yellow solid or liquid .
Synthesis Analysis
The synthesis of “(6-Bromopyridin-3-yl)methanamine dihydrochloride” involves several stages . The reaction starts with 2-bromo-5-methyl-pyridine and N-bromosuccinimide in 1,2-dichloroethane, heated under reflux. The crude product is then used for further reaction steps without purification. The crude 2-bromo-5-bromomethyl-pyridine is dissolved in chloroform and urotropine is added. The reaction mixture is stirred at room temperature for 16 hours .Molecular Structure Analysis
The molecular structure of “(6-Bromopyridin-3-yl)methanamine dihydrochloride” is represented by the InChI code: 1S/C6H7BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2 . The molecular weight of the compound is 187.04 .Physical And Chemical Properties Analysis
“(6-Bromopyridin-3-yl)methanamine dihydrochloride” is a white to yellow solid or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A study by Rao, Prasad, & Rao (2013) discussed the synthesis of a compound using a similar bromopyridine derivative. This compound showed promising antibacterial and antifungal activity.
Synthesis and Antimicrobial Activities
- The work of Thomas, Adhikari, & Shetty (2010) on quinoline derivatives, which include a methanamine component, revealed their significant antibacterial and antifungal activities, highlighting the potential medical applications of these compounds.
Application in Polymerization
- Kwon, Nayab, & Jeong (2015) developed zinc(II) complexes using a compound structurally related to (6-Bromopyridin-3-yl)methanamine dihydrochloride. These complexes were efficient in initiating the polymerization of lactide, indicating potential uses in materials science (Kwon, Nayab, & Jeong, 2015).
Structural Studies and Crystallography
- Wang, Nong, Sht, & Qi (2008) synthesized a Schiff base compound using a structurally related bromopyridine compound, providing insights into crystallography and molecular interactions (Wang, Nong, Sht, & Qi, 2008).
Catalytic Applications
- Lyakhovich et al. (2019) explored the catalytic efficiencies of palladium(0) and copper(I) complexes using bromopyridine derivatives, indicating the potential for creating new catalysts (Lyakhovich et al., 2019).
Pharmaceutical Intermediates
- Hirokawa, Horikawa, & Kato (2000) and Liang (2010) discussed the synthesis of compounds with bromopyridine derivatives, showcasing their significance as intermediates in pharmaceutical manufacturing (Hirokawa, Horikawa, & Kato, 2000); (Liang, 2010).
Role in Selective Hydroxylation
- Sankaralingam & Palaniandavar (2014) investigated diiron(III) complexes with pyridinyl methanamine ligands for their role in the selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . It’s important to handle this compound with care, avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
Wirkmechanismus
Target of Action
It is known that bromopyridines can interact with various biological targets, depending on their specific structural features .
Mode of Action
Bromopyridines are often used as intermediates in the synthesis of more complex molecules, suggesting that they may interact with their targets through covalent bonding .
Biochemical Pathways
One study suggests that a related compound, β-(6-bromopyridin-3-yl)alanine, can influence plant growth by overcoming the normal apical dominance control mechanism within the seedling .
Pharmacokinetics
It is known that the compound is a solid at room temperature and is shipped in cold packs, suggesting that it may have specific storage and handling requirements that could impact its bioavailability .
Result of Action
Related compounds have been shown to have significant effects on plant growth .
Eigenschaften
IUPAC Name |
(6-bromopyridin-3-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-6-2-1-5(3-8)4-9-6;;/h1-2,4H,3,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFZHNCEXZZQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromopyridin-3-yl)methanamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one](/img/structure/B6590944.png)
![3,3-dibromo-2,3,7,8,9,10,11,11a-octahydro-1H-[1]benzothieno[2,3-b]cyclohepta[e]pyridine-4,12-dione](/img/structure/B6590963.png)
![2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B6590970.png)



![5,5'-Bis(4-phenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B6591027.png)
![Tetrakis[4-(1-imidazolyl)phenyl]methane](/img/structure/B6591035.png)

